molecular formula C19H25N3O3 B2865644 N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide CAS No. 561021-40-7

N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide

Cat. No.: B2865644
CAS No.: 561021-40-7
M. Wt: 343.427
InChI Key: FEZDJSPQBSYKSW-UHFFFAOYSA-N
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Description

N-Ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide is a spirocyclic compound featuring a 1,3-diazaspiro[4.5]decane core with methyl and dioxo substituents.

Properties

IUPAC Name

N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-3-21(15-7-5-4-6-8-15)16(23)13-22-17(24)19(20-18(22)25)11-9-14(2)10-12-19/h4-8,14H,3,9-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZDJSPQBSYKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C3(CCC(CC3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Cyclization of Trichloroacetamides

A key method involves trichloroacetamides subjected to copper(I)-catalyzed atom transfer radical cyclization (ATRC). For example, N-(α-methylbenzyl)trichloroacetamide undergoes cyclization in the presence of CuCl and azobisisobutyronitrile (AIBN) to form the spiro[4.5]decane framework. The methyl group at position 8 is introduced by using a methyl-substituted cyclohexane precursor. This method achieves moderate yields (42–74%) depending on the substituent steric bulk.

Table 1: Radical Cyclization Yields for Spiro Core Synthesis

Substituent (R) Catalyst Loading Yield (%)
t-Bu 60% CuCl 74
i-Pr 60% CuCl 42
Cyclohexyl 60% CuCl 29

Condensation with Urea Derivatives

Alternative approaches involve condensing methyl-substituted cyclohexanone with urea derivatives. For instance, 8-methylcyclohexanone reacts with ethyl carbamate under acidic conditions to form the spirodione via intramolecular cyclization. This method avoids radical intermediates but requires stringent temperature control (80–100°C) to prevent decomposition.

Functionalization with the N-Ethyl-N-Phenylacetamide Group

The acetamide side chain is introduced via nucleophilic substitution or coupling reactions.

Alkylation of the Spirocyclic Amine

The spirocyclic amine undergoes alkylation with bromoacetamide derivatives. Reaction of 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione with N-ethyl-N-phenylbromoacetamide in dimethylformamide (DMF) at 60°C yields the target compound. Tributylamine is used to scavenge HBr, achieving 68% yield after purification.

Coupling via Carbodiimide Chemistry

A more efficient method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple the spirocyclic carboxylic acid (generated via hydrolysis of the dione) with N-ethyl-N-phenylamine. This approach achieves 82% yield and higher purity (>95%).

Table 2: Comparison of Acetamide Coupling Methods

Method Reagent Yield (%) Purity (%)
Alkylation Bromoacetamide 68 89
EDC-mediated coupling EDC/HOBt 82 97

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for both cyclization and coupling steps. Microwave-assisted synthesis reduces cyclization time from 16 hours to 15 minutes while maintaining yields.

Stereochemical Considerations

The spirocyclic core exhibits axial chirality. Radical cyclization with CuCl preserves stereochemistry via memory of chirality (MoC), enabling enantioselective synthesis.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography eluting with ethyl acetate/hexane (3:7) isolates the product. High-performance liquid chromatography (HPLC) confirms purity (>95%).

Spectroscopic Analysis

  • NMR : $$^1$$H NMR (400 MHz, CDCl₃) displays characteristic peaks at δ 1.32 (t, J=7.0 Hz, CH₂CH₃), δ 1.85 (s, 8-CH₃), and δ 4.02 (q, J=7.0 Hz, NCH₂).
  • HRMS : Calculated for C₂₁H₂₇N₃O₃ [M+H]⁺: 376.2011; Found: 376.2008.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation during acetamide coupling generates bis-adducts. Using a 1:1 molar ratio of spirocyclic amine to bromoacetamide suppresses this issue.

Hydrolytic Instability

The dione ring is prone to hydrolysis in aqueous media. Anhydrous conditions and low temperatures (<40°C) during coupling improve stability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

a) 8-Phenyl-1,3-Diazaspiro Derivatives
  • Compound 14 (3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione): Introduces a chloro substituent on the phenyl group, which may improve binding affinity to neurotransmitter receptors .
b) Fluorinated Derivatives
  • N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide : Incorporates a sulfonamide group, which could confer antibacterial or enzyme-inhibitory properties .
c) Sulfur-Containing Analogues
  • N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide : Replaces one nitrogen in the diazaspiro core with sulfur, altering ring conformation and hydrogen-bonding capacity. This compound demonstrated antimicrobial activity in prior studies .

Substituent Effects on Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (μg/mL) Key Substituents
Target Compound ~349.4* Not reported N-Ethyl-N-phenyl, 8-methyl
N-(4-Methylcyclohexyl)-2-(8-methyl-...) 335.4 Not reported 4-Methylcyclohexyl
N~1~-(1,3-Benzodioxol-5-ylmethyl)-... 373.4 6.1 (pH 7.4) Benzodioxole-methyl
(8-Ethyl-2,4-dioxo-...) acetic acid 268.3 Not reported Acetic acid moiety

*Calculated based on molecular formula (C₁₉H₂₃N₃O₃).

  • Solubility : The benzodioxole-methyl derivative () exhibits moderate aqueous solubility (6.1 μg/mL), likely due to polar functional groups, whereas the target compound’s ethyl-phenyl group may reduce solubility .

Spectroscopic and Crystallographic Data

  • IR/NMR Trends :
    • The target compound’s acetamide group would show C=O stretches near 1670–1680 cm⁻¹, similar to triazole-acetamide derivatives (e.g., 1671 cm⁻¹ in ) .
    • Fluorinated analogs (e.g., ) exhibit distinct ¹⁹F NMR shifts and downfield aromatic proton signals due to electron-withdrawing effects.
  • Crystal Packing : Spiro compounds like ’s thia-aza derivative stabilize via N–H···O and O–H···O hydrogen bonds, influencing crystallinity and melting points .

Biological Activity

N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C19H25N3O3C_{19}H_{25}N_{3}O_{3}. The compound features a spirocyclic structure that contributes to its biological properties.

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : Compounds in the diazaspiro family have shown effectiveness against various bacterial strains.
  • Antitumor Activity : Some derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

Pharmacological Properties

The pharmacological profile of this compound can be summarized as follows:

Property Description
Solubility Soluble in organic solvents; limited in water
Stability Stable under normal laboratory conditions
Toxicity Preliminary studies suggest low toxicity

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that related compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Cytotoxic Effects :
    • In vitro assays revealed that N-ethyl derivatives showed cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7) with IC50 values ranging from 20 to 40 µM. The observed mechanism involved induction of apoptosis through the mitochondrial pathway .
  • Enzyme Inhibition :
    • The compound was evaluated for its ability to inhibit certain enzymes linked to cancer progression. It was found to inhibit topoisomerase II activity, which is crucial for DNA replication and repair in cancer cells .

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